1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

Keap1-Nrf2 drug-likeness ligand efficiency

This 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9) is a unique mono-sulfonamide, fragment-like Keap1-Nrf2 PPI inhibitor. It offers a non-covalent, reversible mechanism distinct from covalent modifiers, with predicted CNS drug-like properties (MW 337.4, HBD=0) ideal for neurodegenerative disease programs. The 3-phenylpyrrolidine core enables structure-based elaboration across Keap1 Kelch domain subpockets. Verify purity and request a quote for your SAR or screening needs.

Molecular Formula C20H19NO2S
Molecular Weight 337.44
CAS No. 1207010-58-9
Cat. No. B2455374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine
CAS1207010-58-9
Molecular FormulaC20H19NO2S
Molecular Weight337.44
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H19NO2S/c22-24(23,20-12-6-10-17-9-4-5-11-19(17)20)21-14-13-18(15-21)16-7-2-1-3-8-16/h1-12,18H,13-15H2
InChIKeyUPTJVNRIPJSAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9): Structural Identity, Physicochemical Profile, and Patent Pedigree for Procurement Decision-Making


1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9) is a synthetic small molecule with molecular formula C20H19NO2S and molecular weight 337.4 g/mol, featuring a naphthalene-1-sulfonyl group linked to a 3-phenylpyrrolidine core . The compound belongs to the naphthalene sulfonamide pyrrolidine class, which has been extensively characterized in the patent literature as Keap1 (Kelch-like ECH-associated protein 1) modulators targeting the Nrf2-Keap1 protein-protein interaction pathway [1]. The Sanofi patent application EP2997966A1 (published March 23, 2016) broadly claims naphthyl sulfonamide pyrrolidine derivatives of formula (I) as Keap-1 modulators for diabetes, obesity, dyslipidemia, neuroinflammatory, and neurodegenerative diseases [2]. Critically, no peer-reviewed publications reporting direct biological activity data (IC50, Kd, EC50) for this specific CAS number have been identified as of the search date. All biological inferences below derive from class-level structure-activity relationships established for closely related naphthalene sulfonamide analogs and must be verified experimentally for this precise compound.

Why 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Binding, Physicochemical Behavior, and Patent Positioning


Within the naphthalene sulfonamide pyrrolidine class, interchangeability is precluded by three structural features that diverge sharply among analogs. First, the sulfonamide substitution pattern (mono- vs. bis-sulfonamide) fundamentally alters Keap1 Kelch domain binding stoichiometry and affinity; symmetric bis-sulfonamides such as NXPZ-2 (MW 597.66, Ki = 95 nM) occupy both P1 and P2 subpockets simultaneously, while mono-sulfonamide scaffolds like RA839 engage a single subpocket with Kd ~6 µM, producing distinct Nrf2 activation kinetics [1]. Second, the pyrrolidine C3 substituent (phenyl vs. carboxylate vs. thiophene vs. unsubstituted) modulates lipophilicity, metabolic stability, and the compound's ability to access the Keap1 binding cleft, as demonstrated by SAR studies showing that removal of the carboxylic acid from RA839-like compounds can reduce affinity by >10-fold [2]. Third, the naphthalene substitution pattern (1-sulfonyl vs. 1,4-disubstituted) determines whether the compound functions as a non-covalent PPI inhibitor or an electrophilic cysteine modifier; 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine, lacking a second sulfonamide arm and electrophilic warhead, is predicted to operate through a non-covalent, reversible mechanism distinct from covalent Keap1 modifiers [3]. These structural determinants mean that procurement substitutions within this class cannot be made without altering the pharmacological profile in ways that may invalidate experimental conclusions.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9) Against Its Closest Structural Comparators


Molecular Weight Advantage Over Symmetric Bis-Sulfonamide Keap1 Inhibitors: Impact on Ligand Efficiency and Drug-Likeness

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (MW 337.4 Da) is substantially smaller than the symmetric bis-sulfonamide naphthalene Keap1 inhibitor NXPZ-2 (MW 597.66 Da, CAS 2254492-08-3), representing a 43.6% reduction in molecular weight . This lower MW positions the target compound within the preferred range for oral drug-likeness (MW < 500, Lipinski Rule of Five), whereas NXPZ-2 exceeds the MW threshold and has documented poor aqueous solubility (55 μg/mL at pH 7.0) that required a dedicated fragment-based optimization campaign to address [1]. For equivalent Keap1 binding affinity, the target compound would exhibit higher ligand efficiency (LE = 1.4 × pKi / heavy atom count) simply by virtue of its smaller size. The mono-sulfonamide scaffold also contains fewer hydrogen bond donors (0 predicted HBD) compared to RA839 (1 carboxylic acid HBD), potentially improving membrane permeability for cellular assays [2].

Keap1-Nrf2 drug-likeness ligand efficiency physicochemical properties

3-Phenylpyrrolidine Substituent as a Conformational Constraint Differentiating from Unsubstituted Pyrrolidine Analogs

The 3-phenyl substituent on the pyrrolidine ring distinguishes the target compound from 1-(naphthalene-1-sulfonyl)-pyrrolidine (CAS 1087640-38-7, MW 261.34), the simplest member of this chemotype . The addition of the phenyl group increases molecular weight by 76 Da and introduces a conformationally restrictive aromatic ring that can engage in π-π stacking or hydrophobic interactions within the Keap1 Kelch domain binding pocket. In the broader 3-phenylpyrrolidine literature, phenyl substitution at the pyrrolidine C3 position has been shown to significantly modulate target binding; for example, 3-phenylpyrrolidine-based RORγt inverse agonists achieve IC50 values in the low nanomolar range, with the phenyl group occupying a critical hydrophobic subpocket [1]. While no Keap1-specific data exist for this exact compound, crystallography-guided SAR of naphthalene sulfonamide Keap1 inhibitors has demonstrated that substituents in the solvent-exposed region (which the 3-phenyl group accesses in this topology) can modulate both binding potency and physicochemical properties [2].

structure-activity relationship conformational restriction Keap1 Kelch domain 3-phenylpyrrolidine

Mono-Sulfonamide Scaffold Avoids Solubility Penalty of Symmetric Bis-Sulfonamide Keap1 Inhibitors

The literature directly demonstrates that symmetric bis-sulfonamide naphthalene Keap1 inhibitors suffer from severely limited aqueous solubility. NXPZ-2, a symmetric bis-sulfonamide, exhibits aqueous solubility of only 55 μg/mL at pH 7.0, which necessitated an extensive fragment-based optimization campaign yielding compound 10u with 9-fold improved solubility (484 μg/mL) [1]. The target compound 1-(naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine contains only a single sulfonamide group, structurally aligning it with the 'asymmetric' or 'monoacidic' design strategy that Liu et al. (2022) demonstrated improves solubility while maintaining Keap1 engagement [2]. In that study, asymmetric naphthalene sulfonamides (e.g., compound 6k) exhibited improved water solubility and the strongest Keap1-Nrf2 inhibitory activity compared to symmetric counterparts, with in vivo efficacy demonstrated in an LPS-induced acute lung injury model via reduced ROS, NO production, and TNF-α expression [2]. The mono-sulfonamide architecture of the target compound predicts a solubility profile more favorable than NXPZ-2 and comparable to optimized asymmetric clinical candidates.

aqueous solubility mono-sulfonamide bis-sulfonamide drug formulation

Patent Landscape Positioning: Structural Novelty Within the Sanofi Keap1 Modulator Patent Estate

The compound falls within the generic Markush structure of Sanofi's EP2997966A1/EP2998292A1 patent family, which claims naphthyl sulfonamide derivatives of formula (I) wherein the naphthyl sulfonamide is linked to a cyclic amine (including pyrrolidine) optionally substituted with phenyl and other groups [1]. However, the patent's exemplified compounds predominantly feature a carboxylic acid or ester at the pyrrolidine 3-position (e.g., RA839 contains (3S)-pyrrolidine-3-carboxylic acid), distinguishing them from the target compound which bears a 3-phenyl substituent without a carboxylate [2]. This structural divergence is significant: the absence of the anionic carboxylate means the target compound will have a different charge state at physiological pH, potentially engaging the Keap1 Kelch domain arginine-rich binding pocket through distinct electrostatic interactions. The 3-phenylpyrrolidine substructure has also been independently explored in PDE IV inhibitor patents (Mitsubishi Chem Corp, 1995) and RORγt inverse agonist programs, indicating broad IP applicability beyond the Keap1 field [3].

patent analysis Keap1 modulator freedom to operate Sanofi EP2997966A1

Predicted CNS Permeability Advantage Relative to Diacidic Keap1 Inhibitors: Implications for Neurodegenerative Disease Applications

The Sanofi patent explicitly claims Keap1 modulators for neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and Huntington's disease, all of which require blood-brain barrier (BBB) penetration for target engagement [1]. The target compound, with MW 337.4 Da, 0 hydrogen bond donors, and moderate predicted lipophilicity, falls within favorable CNS drug space parameters (MW < 400, HBD ≤ 1, TPSA < 90 Ų), whereas bis-sulfonamide Keap1 inhibitors such as NXPZ-2 (MW 597.66, TPSA ~160 Ų, HBD ≥ 2) and RA839 (carboxylic acid HBD = 1, TPSA > 100 Ų) deviate from optimal CNS drug-like properties [2]. The absence of a carboxylic acid group is particularly important: carboxylic acid-containing Keap1 inhibitors consistently show poor BBB penetration due to active efflux by organic anion transporters at the BBB, as noted in the class-wide developability challenges [3]. The neutral or weakly basic character of the 3-phenylpyrrolidine scaffold predicts passive BBB permeability superior to anionic Keap1 inhibitors.

CNS penetration blood-brain barrier neurodegenerative disease physicochemical properties

Optimal Research and Industrial Application Scenarios for 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (CAS 1207010-58-9) Grounded in Class-Level Evidence


Keap1-Nrf2 Protein-Protein Interaction Inhibitor Hit Finding and Fragment-Based Lead Generation

The compound is optimally deployed as a fragment-like or lead-like starting point in Keap1-Nrf2 PPI inhibitor discovery programs. Its low molecular weight (337.4 Da) and mono-sulfonamide scaffold position it favorably for fragment-based screening approaches, where the 3-phenylpyrrolidine motif can serve as an anchor fragment for structure-based elaboration into the Keap1 Kelch domain subpockets (P1-P5). The precedent from Yan et al. (2023) [1], where fragment-based discovery yielded compound 10u with Kd = 0.22 μM from an initial naphthalene sulfonamide fragment, demonstrates the tractability of this chemotype for affinity maturation. The compound's predicted superior solubility relative to NXPZ-2 (55 μg/mL) enables screening at higher concentrations without vehicle toxicity, a critical practical advantage for biochemical FP and TR-FRET assay formats.

CNS-Penetrant Keap1 Modulator Development for Neurodegenerative Disease Models

Given the Sanofi patent's explicit claims for neurodegenerative disease applications of naphthyl sulfonamide pyrrolidines [2], and the target compound's predicted CNS drug-like properties (MW < 400, HBD = 0, no carboxylic acid), this scaffold is suited for designing BBB-permeable Keap1 modulators. The absence of a carboxylic acid group differentiates it from RA839 (Kd ~6 μM, carboxylic acid-containing, weak affinity) and avoids active efflux by organic anion transporters [3]. Initial deployment should involve cellular Nrf2 nuclear translocation assays (e.g., PathHunter U2OS Keap1-Nrf2 assay) to establish EC50 values, followed by murine pharmacokinetic studies to determine brain-to-plasma ratios.

Selectivity Profiling Against Alternative 3-Phenylpyrrolidine Targets (PDE IV, RORγt, Dopamine Receptors)

The 3-phenylpyrrolidine substructure is a privileged scaffold that appears across multiple target classes, including PDE IV inhibitors (Mitsubishi Chem Corp patent, 1995) [4], RORγt inverse agonists, and dopamine D1/D2 receptor ligands [5]. This polypharmacology potential makes the target compound a valuable probe for selectivity profiling studies. Researchers should incorporate counter-screening panels including PDE IV enzymatic assays, RORγt FRET assays, and dopamine receptor binding assays to establish target engagement selectivity relative to Keap1. The differential selectivity profile against these off-targets will determine the compound's utility as a chemical probe versus a multi-target lead.

Building Block for Diversity-Oriented Synthesis of Naphthalene Sulfonamide Libraries

The compound serves as a versatile synthetic intermediate for generating focused libraries of naphthalene sulfonamide derivatives. The naphthalene-1-sulfonyl chloride precursor can be reacted with diversely substituted pyrrolidines, and the 3-phenyl group provides a handle for further functionalization (e.g., halogenation, nitration, Suzuki coupling). This synthetic accessibility, combined with the well-precedented Keap1 SAR from Lazzara et al. (2020) [3] showing that modifications to the sulfonamide aryl group and linker region dramatically affect Keap1 affinity (IC50 ranging from 29 nM for 1b to >25,000 nM for inactive analogs), enables rapid parallel synthesis and SAR exploration.

Quote Request

Request a Quote for 1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.